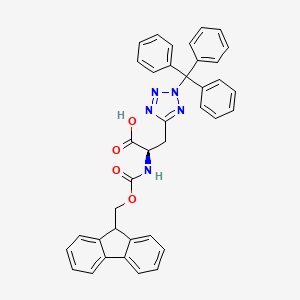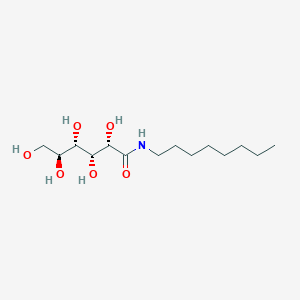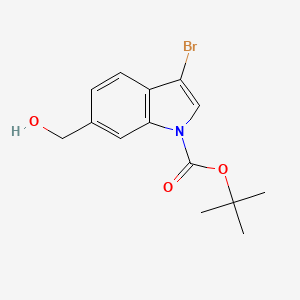![molecular formula C24H48O4 B12341013 Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- CAS No. 96459-08-4](/img/structure/B12341013.png)
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a chemical compound with the molecular formula C24H48O4. It is a type of ether, specifically a polyether, which contains a long hydrophobic alkyl chain and a hydrophilic polyether chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves the reaction of 9-octadecen-1-ol with ethylene oxide. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of 9-octadecen-1-ol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over the reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various organic reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property makes it effective in emulsifying, solubilizing, and stabilizing various formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another polyether with similar surfactant properties but a shorter hydrophobic chain.
2-(9-Octadecen-1-yloxy)ethanol: A simpler ether with a single ethylene oxide unit.
2-[2-(9-Octadecen-1-yloxy)ethoxy]ethanol: Contains two ethylene oxide units, making it slightly more hydrophilic than the target compound.
Uniqueness
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications. Its longer polyether chain provides better solubilizing capabilities compared to similar compounds .
Eigenschaften
CAS-Nummer |
96459-08-4 |
|---|---|
Molekularformel |
C24H48O4 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9+ |
InChI-Schlüssel |
KGULFLCOPRYBEV-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)

![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)
![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)

![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)

![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)


